N-(2-aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide hydrochloride
Overview
Description
N-(2-aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a sulfonamide group, which is known for its biological activity, and a fluorine atom, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzenesulfonyl chloride and N-methyl-2-aminoethanol.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-fluorobenzenesulfonyl chloride is added dropwise to a solution of N-methyl-2-aminoethanol in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the compound, such as sulfoxides or sulfones.
Reduction Products: Reduced forms, such as amines or alcohols.
Scientific Research Applications
N-(2-aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability, making it more effective in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)-4-chloro-N-methylbenzene-1-sulfonamide hydrochloride
- N-(2-aminoethyl)-4-bromo-N-methylbenzene-1-sulfonamide hydrochloride
- N-(2-aminoethyl)-4-iodo-N-methylbenzene-1-sulfonamide hydrochloride
Uniqueness
N-(2-aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its reactivity, stability, and biological activity compared to its chloro, bromo, and iodo counterparts. The fluorine atom can enhance the compound’s lipophilicity, making it more effective in crossing biological membranes and reaching its molecular targets.
Properties
IUPAC Name |
N-(2-aminoethyl)-4-fluoro-N-methylbenzenesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O2S.ClH/c1-12(7-6-11)15(13,14)9-4-2-8(10)3-5-9;/h2-5H,6-7,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXFZHADMPVUBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)S(=O)(=O)C1=CC=C(C=C1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClFN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.